Dianisylneopentane Dianisylneopentane
Brand Name: Vulcanchem
CAS No.: 4741-74-6
VCID: VC18427720
InChI: InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3
SMILES:
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol

Dianisylneopentane

CAS No.: 4741-74-6

Cat. No.: VC18427720

Molecular Formula: C19H24O2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Dianisylneopentane - 4741-74-6

Specification

CAS No. 4741-74-6
Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
IUPAC Name 1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene
Standard InChI InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3
Standard InChI Key ISCNHUDJLJIUKB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Dianisylneopentane, systematically named 1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene, belongs to the diarylalkane class. Its molecular structure features a central neopentyl group (2,2-dimethylpropane) bonded to two para-methoxyphenyl rings. Key structural descriptors include:

  • Molecular Formula: C₁₉H₂₄O₂

  • SMILES: CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

  • InChIKey: ISCNHUDJLJIUKB-UHFFFAOYSA-N

The compound’s rigidity, conferred by the neopentyl moiety, limits conformational flexibility and influences its interactions with biological targets.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺285.18492169.4
[M+Na]⁺307.16686183.6
[M-H]⁻283.17036173.7

Synthesis and Historical Context

Dianisylneopentane was first synthesized as part of efforts to develop DDT analogs with improved environmental profiles. The compound’s design replaces DDT’s trichloromethyl group with a neopentyl moiety, aiming to reduce bioaccumulation while retaining insecticidal activity . Early synthetic routes involved Friedel-Crafts alkylation of anisole with 2,2-dimethylpropanol derivatives, though modern methods may employ transition metal catalysis for higher yields .

Biological Activity and Metabolic Pathways

Insecticidal Mechanism

As a methoxychlor isostere, dianisylneopentane disrupts voltage-gated sodium channels in insect neurons, though its potency is lower than DDT due to steric hindrance from the neopentyl group . Comparative studies in house flies (Musca domestica) and salt marsh caterpillars (Estigmene acrea) demonstrated rapid knockdown effects but limited lethality, suggesting partial agonist activity .

Metabolic Stability

In vivo studies in mice and insects reveal two primary metabolic pathways:

  • O-Dealkylation: Cleavage of methoxy groups to yield mono- and bis-phenol derivatives (Figure 1).

  • Neopentyl Oxidation: Minor hydroxylation at the central carbon, forming tertiary alcohols (<5% of metabolites) .

OrganismMajor MetabolitesPersistence (Half-Life)
MouseBis-phenol neopentane48–72 hours
House FlyMono-phenol neopentane24–36 hours
Gambusia FishParent compound (unchanged)>14 days

The neopentyl group’s resistance to oxidative degradation by cytochrome P450 enzymes underpins the compound’s persistence in vertebrates and aquatic ecosystems .

Environmental Fate and Ecotoxicology

Bioaccumulation Dynamics

Model ecosystem studies comparing dianisylneopentane and methoxychlor revealed parallel bioaccumulation patterns:

OrganismLipid-Normalized Concentration (ppm)
Algae0.12 ± 0.03
Snail (Physa)12.4 ± 1.8
Fish (Gambusia)9.7 ± 2.1

These data indicate biomagnification in higher trophic levels, though less pronounced than DDT due to reduced lipid solubility.

Abiotic Degradation

Photolysis and hydrolysis studies show negligible degradation under environmental conditions (pH 5–9, UV-B exposure), with >90% parent compound remaining after 30 days .

Contemporary Research and Applications

Molecular Machinery

Recent advances in active-metal template synthesis enabled the incorporation of dianisylneopentane derivatives into mechanically interlocked molecules (MIMs). A 2020 study reported a [ c2]daisy chain rotaxane exhibiting thermally induced conformational changes, highlighting potential applications in nanoscale actuators .

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